5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole
Overview
Description
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the bromo and methoxy substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is the Polycomb Repressive Complex 2 (PRC2) . PRC2 is an epigenetic transcriptional repression system, whose catalytic subunit (ENHANCER OF ZESTE HOMOLOG 2, EZH2 in animals) is responsible for trimethylating histone H3 at lysine 27 (H3K27me3) .
Mode of Action
This compound interacts with its target, PRC2, by inhibiting its activity . This inhibition reduces the total amount of H3K27me3 in a dose-dependent fashion . The reduction of H3K27me3 disrupts the normal function of PRC2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of PRC2 affects the H3K27me3 pathway . This pathway is crucial for maintaining the balance of gene expression. When PRC2 is inhibited, the level of H3K27me3 decreases, leading to the derepression of certain genes . The downstream effects of this include changes in cell differentiation and development .
Result of Action
The result of the action of this compound is a change in gene expression due to the reduction of H3K27me3 . This can lead to changes in cell differentiation and development . In the specific case of Arabidopsis seedlings, treatment with the compound was shown to affect both seed germination and root growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-methoxybenzoyl chloride with an amine to form an amide intermediate, which is then cyclized under acidic or basic conditions to yield the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxyphenyl mesylate
- 3-Bromo-4-methoxybenzophenone
- 5-(3-Bromo-4-methoxyphenyl)-2-oxazoline
Uniqueness
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is unique due to the specific arrangement of the bromo and methoxy groups on the phenyl ring, combined with the oxazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYFAZZOIWIVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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